Cas no 931-49-7 (1-ETHYNYLCYCLOHEXENE)

1-ETHYNYLCYCLOHEXENE structure
1-ETHYNYLCYCLOHEXENE structure
1-ETHYNYLCYCLOHEXENE
931-49-7
C8H10
106.165002346039
MFCD00001568
805353
354334103

1-ETHYNYLCYCLOHEXENE Properties

Names and Identifiers

    • 1-ETHYNYLCYCLOHEXENE
    • 1-Ethynyl-1-cyclohexene
    • Cyclohexene, 1-ethynyl-
    • 1-cyclohexenylacetylene
    • 1-Ethinylcyclohexen
    • 1-ethvnvlcvclohexene
    • 1-ethynyl-cyclohexen
    • 1-ethynyl-cyclohexene
    • cyclohex-1-en-1-ylacetylene
    • Cyclohexene,1-ethynyl
    • cyclohexenyl-acetylene
    • ethynylcyclohexene
    • (1-Cyclohexenyl)acetylene
    • 1-Ethynylcyclohexene (ACI)
    • (1-Cyclohexenyl)ethyne
    • 1-Cyclohexen-1-ylacetylene
    • 1-Cyclohexen-1-ylethyne
    • Cyclohex-1-enylacetylene
    • SY045891
    • DTXSID5073244
    • cyclohexenylacetylene
    • UNII-7TJ42SRP2Z
    • NS00039527
    • 1-Cyclohexene, 1-ethynyl-
    • CHEMBL232741
    • Cyclohexene,1-ethynyl-
    • F14623
    • LS-13420
    • MFCD00001568
    • 1-ethynylcyclohex-1-ene
    • Q27268833
    • AKOS015916120
    • 931-49-7
    • 7TJ42SRP2Z
    • InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H
    • 1-Ethynylcyclohexene, 99%
    • E1178
    • CS-0186341
    • +Expand
    • MFCD00001568
    • DKFHWNGVMWFBJE-UHFFFAOYSA-N
    • 1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2
    • C#CC1CCCCC=1

Computed Properties

  • 106.07800
  • 0
  • 0
  • 0
  • 106.078250319g/mol
  • 8
  • 143
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 0Ų

Experimental Properties

  • 2.12000
  • 0.00000
  • n20/D 1.496(lit.)
  • 151°C(lit.)
  • No data available
  • 5.1±0.1 mmHg at 25°C
  • Fahrenheit: 84.2 ° f
    Celsius: 29 ° c
  • Sensitive to heat
  • 224(EtOH)(lit.)
  • 0.903 g/mL at 25 °C(lit.)

1-ETHYNYLCYCLOHEXENE Security Information

1-ETHYNYLCYCLOHEXENE Customs Data

  • 2902199090
  • China Customs Code:

    2902199090

    Overview:

    2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1-ETHYNYLCYCLOHEXENE Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003B8N-5g
1-Ethynylcyclohexene
931-49-7 97%
5g
$22.00 2024-04-20
A2B Chem LLC
AB53735-1g
1-Ethynylcyclohexene
931-49-7 98%
1g
$18.00 2024-07-18
Aaron
AR003BGZ-1g
1-Ethynylcyclohexene
931-49-7 97%
1g
$5.00 2024-07-18
abcr
AB237706-1 g
1-Ethynylcyclohexene; .
931-49-7
1 g
€76.00 2023-07-20
Alichem
A279000190-250mg
1-Ethynylcyclohexene
931-49-7 95%
250mg
$680.00 2023-08-31
Ambeed
A799946-1g
1-Ethynylcyclohexene
931-49-7 97%
1g
$9.0
Apollo Scientific
OR13588-5g
1-Ethynylcyclohexene
931-49-7
5g
£50.00 2023-09-02
Cooke Chemical
A4060912-1ML
1-Ethynyl-1-cyclohexene
931-49-7 >98.0%(GC)
1ml
RMB 135.20 2023-09-07
eNovation Chemicals LLC
Y1044166-25g
1-Ethynylcyclohexene
931-49-7 97%
25g
$110 2024-06-07
TRC
E937165-10mg
1-Ethynylcyclohexene
931-49-7
10mg
$ 50.00 2022-06-05

1-ETHYNYLCYCLOHEXENE Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Pentane
Reference
Photochemistry of strained cycloalkynes
Meier, Herbert; Koenig, Peter, Nouveau Journal de Chimie, 1986, 10(8-9), 437-8

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Ammonium tetrafluoroborate ,  Ruthenium, dichlorobis[μ-(methanethiolato)]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentameth… Solvents: 1,2-Dichloroethane ;  rt; rt → 60 °C; 15 min, 60 °C
Reference
Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles
Nishibayashi, Yoshiaki; Milton, Marilyn Daisy; Inada, Youichi; Yoshikawa, Masato; Wakiji, Issei; et al, Chemistry - A European Journal, 2005, 11(5), 1433-1451

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl][[2,2′-(phenylphosp… Solvents: 1,2-Dichloroethane ;  2 h, rt → 60 °C; cooled
Reference
Preparation of Thiolate-Bridged Dinuclear Ruthenium Complexes Bearing a Phosphine Ligand and Application to Propargylic Reduction of Propargylic Alcohols with 2-Propanol
Yuki, Masahiro; Miyake, Yoshihiro; Nishibayashi, Yoshiaki, Organometallics, 2010, 29(22), 5994-6001

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents
Stille, J. K.; Simpson, James H., Journal of the American Chemical Society, 1987, 109(7), 2138-52

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 3 h, rt
Reference
ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations
Jadhav, Appaso Mahadev; Gawade, Sagar Ashok; Vasu, Dhananjayan; Dateer, Ramesh B.; Liu, Rai-Shung, Chemistry - A European Journal, 2014, 20(7), 1813-1817

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
Reference
Photosensitized cis/trans isomerization of 1-(1-propenyl)cycloalkenes
Inman, Wayne D.; Sanchez, Kenneth A. J.; Chaidez, Manuel A.; Paulson, Donald R., Journal of Organic Chemistry, 1989, 54(20), 4872-81

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  0 °C; 5 h, rt
1.2 Reagents: Water ;  rt
Reference
Unearthing the Subtleties of Rhodium(II)-Catalyzed Carbenoid Cycloadditions to Furans with an N-Sulfonyl-1,2,3-triazole Probe
Bettencourt, Christian J.; Krainz, Tanja; Chow, Sharon; Parr, Brendan T. ; Tracy, William F. ; et al, Organic Letters, 2022, 24(50), 9290-9295

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  rt
Reference
Dual Proton/Silver-Catalyzed Serial (5+2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes
Zhu, Hai-Tao ; Liang, Chun-Miao; Li, Ting-Yan; Li, Lin-Yan; Zhang, Rui-Ling; et al, Journal of Organic Chemistry, 2023, 88(6), 3409-3423

Synthetic Circuit 10

Reaction Conditions
Reference
Formation of α,β-unsaturated ketones from the gas-phase pyrolysis of α-substituted propargyl esters
Trahanovsky, Walter S.; Emeis, Susan L., Journal of the American Chemical Society, 1975, 97(13), 3773-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
Iron(II)-Based Metalloradical Activation: Switch from Traditional Click Chemistry to Denitrogenative Annulation
Roy, Satyajit; Khatua, Hillol; Das, Sandip Kumar; Chattopadhyay, Buddhadeb, Angewandte Chemie, 2019, 58(33), 11439-11443

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Diethyl ether ,  Pyridine
Reference
The synthesis and reduction of some polyfunctional acetylene compounds
Newman, Melvin S.; Waltcher, Irving; Ginsberg, Helen F., Journal of Organic Chemistry, 1952, 17, 962-70

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
Reference
Dual Gold-Catalyzed Formal Tetradehydro-Diels-Alder Reactions for the Synthesis of Carbazoles and Indolines
Wang, Hong-Fa; Wang, Shi-Yue; Qin, Tian-Zhu; Zi, Weiwei, Chemistry - A European Journal, 2018, 24(68), 17911-17914

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Copper sulfate
Reference
Kinetic study of the Diels-Alder reaction of branched and nonbranched disymmetric dienophiles
Gillois-Doucet, Jeannine; Rumpf, Paul, Compt. rend., 1956, 243, 853-6

Synthetic Circuit 15

Reaction Conditions
1.1 2 h, 40 °C
1.2 Reagents: Oxonium
Reference
Lithium chloroacetylide
Reich, Ieva L.; Reich, Hans J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  0 °C; 5 h, rt; rt → 0 °C
1.2 Solvents: Water ;  cooled
Reference
Borylation of Propargylic Substrates by Bimetallic Catalysis. Synthesis of Allenyl, Propargylic, and Butadienyl Bpin Derivatives
Zhao, Tony S. N.; Yang, Yuzhu; Lessing, Timo; Szabo, Kalman J., Journal of the American Chemical Society, 2014, 136(21), 7563-7566

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Water ;  cooled
Reference
Copper-catalyzed silylation reactions of propargyl epoxides: easy access to 2,3-allenols and stereodefined alkenes
Chang, Xi-Hao; Liu, Zheng-Li; Luo, Yun-Cheng; Yang, Chao; Liu, Xiao-Wei; et al, Chemical Communications (Cambridge, 2017, 53(67), 9344-9347

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Tosyl chloride Solvents: Pyridine
Reference
Acetylenic compounds. XXVII. The preparation and properties of the p-toluenesulfonates of acetylenic alcohols
Eglinton, G.; Whiting, M. C., Journal of the Chemical Society, 1950, 3650, 3650-6

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Alumina
Reference
Analogs of vitamin A
Sobotka, Harry; Chanley, J. D., Journal of the American Chemical Society, 1948, 70, 3914-18

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Aluminum sulfate
Reference
New synthetic rubbers. II. Homologs of chloroprene and their polymers
Carothers, Wallace H.; Coffman, Donald D., Journal of the American Chemical Society, 1932, 54, 4071-6

1-ETHYNYLCYCLOHEXENE Raw materials

1-ETHYNYLCYCLOHEXENE Preparation Products

1-ETHYNYLCYCLOHEXENE Suppliers

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